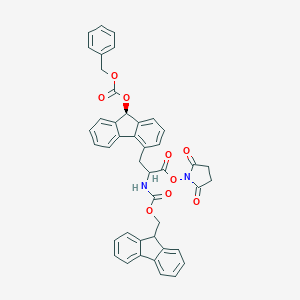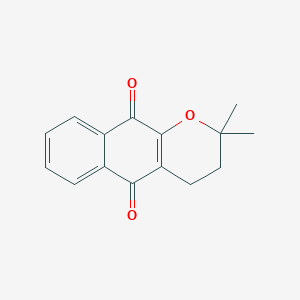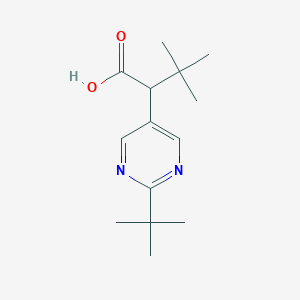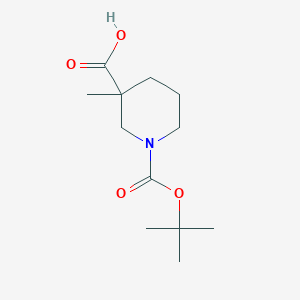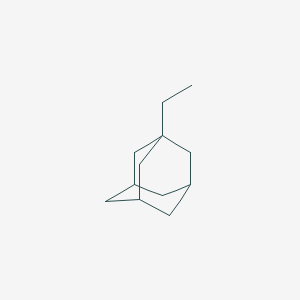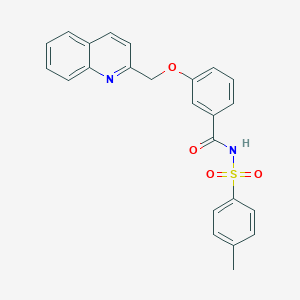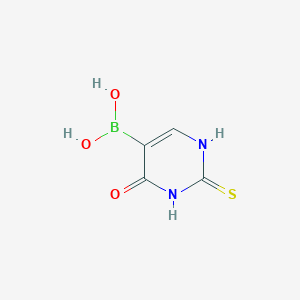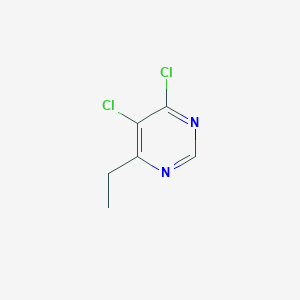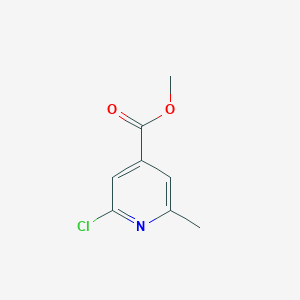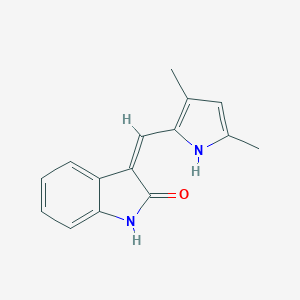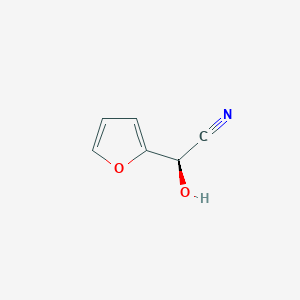
Mitoquinol
Descripción general
Descripción
Mitoquinol is a novel compound that has been studied for its potential to provide therapeutic benefits in a variety of biological systems. It is a quinoline derivative that is derived from the natural product, mitoquinone, which is found in a variety of plants. This compound has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It is currently being investigated as a potential treatment for a variety of diseases, including cancer, diabetes, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Optimización de la salud celular
Mitoquinol Mesylate, también conocido como MitoQ, es un derivado de CoQ10 que se cree que desempeña un papel importante en la función mitocondrial . Se ha estudiado ampliamente por su potencial para optimizar la salud celular . Instituciones líderes como la Universidad de Harvard, la UCLA y la Universidad de Cambridge han realizado investigaciones sobre la optimización de la salud celular de MitoQ .
Envejecimiento y longevidad
El this compound Mesylate se utiliza a menudo para el envejecimiento saludable y la longevidad . Se cree que tiene beneficios potenciales en la promoción de la longevidad y el envejecimiento saludable debido a su papel en la función mitocondrial .
Salud cerebral
Otra aplicación importante del this compound Mesylate es en el campo de la salud cerebral . Se cree que el papel del compuesto en la función mitocondrial tiene beneficios potenciales para la salud cerebral .
Ensayos clínicos e investigación independiente
MitoQ ha sido objeto de 19 ensayos clínicos y más de 750 artículos científicos revisados por pares . Se han invertido más de 60 millones de dólares en una amplia gama de estudios independientes que exploran los beneficios avanzados de MitoQ .
Profilaxis posterior a la exposición contra el SARS-CoV-2
El mesilato de mitoquinona se ha estudiado como profilaxis posterior a la exposición contra la infección por SARS-CoV-2 . <a data-citationid="5db6d948-b48d-3fb5-f2cf-79d4957dd583-32-group" h="ID=SERP,50
Mecanismo De Acción
Target of Action
Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . This compound is the world’s first mitochondrially-targeted antioxidant .
Mode of Action
This compound interacts with its target, the mitochondria, in two steps :
- A targeting component directs the drug to the mitochondria .
- An antioxidant component helps to prevent cell damage .
This compound is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (this compound) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . This compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Pharmacokinetics
This compound has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .
Result of Action
This compound may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . This compound could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .
Action Environment
The action of this compound can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Mitoquinol interacts with various enzymes, proteins, and other biomolecules. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria . This compound’s unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It helps protect the cell from oxidative stress and reduce both structural and DNA damage . By rejuvenating cell health, this compound has been shown to help improve sport and exercise performance, cardiovascular health, and promote healthier ageing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Once the active form of this compound neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to attenuate transmission of SARS-CoV-2 infection . It was well tolerated in the study population and no serious side effect was reported in any study participant .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on diethyl nitrosamine-induced hepatocellular carcinoma, this compound was administered at a dosage of 10 mg/kg body weight . The study found that this compound intervention attenuated the oxidative stress induced by diethyl nitrosamine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a crucial role in the production of ATP, the body’s main energy currency . During the production of ATP, free radicals are made as a by-product. This compound helps to neutralize these free radicals, preventing oxidative damage to mitochondria .
Transport and Distribution
This compound is quickly absorbed into the bloodstream after ingestion and is rapidly transported to different organ tissues . It primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .
Subcellular Localization
This compound is the world’s first mitochondrially-targeted antioxidant . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This subcellular localization to the mitochondria is crucial for its antioxidant ability .
Propiedades
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXVYGZUOSRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845959-55-9 | |
| Record name | Mitoquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MITOQUINOL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



